molecular formula C25H21ClFN5O3 B2401310 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one CAS No. 1105222-80-7

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one

Cat. No.: B2401310
CAS No.: 1105222-80-7
M. Wt: 493.92
InChI Key: MZULHLSAPSTPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core linked to a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group. The structure further includes a 4-(4-fluorophenyl)piperazine moiety connected via a ketone-containing ethyl chain. This compound’s design integrates pharmacophoric elements associated with bioactivity:

  • 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capacity .
  • Piperazine: Enhances solubility and modulates receptor interactions .
  • Halogenated aryl groups (Cl, F): Improve lipophilicity and influence target binding .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN5O3/c26-18-5-3-17(4-6-18)23-28-24(35-29-23)21-2-1-11-32(25(21)34)16-22(33)31-14-12-30(13-15-31)20-9-7-19(27)8-10-20/h1-11H,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZULHLSAPSTPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one is a complex organic molecule that exhibits a variety of biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of oxadiazoles , which are known for their diverse biological activities, including antimicrobial and anticancer properties. The molecular formula is C19H18ClFN5O3C_{19}H_{18}ClFN_5O_3 with a molecular weight of approximately 393.83 g/mol . The structural features include:

  • A pyridinone core
  • An oxadiazole moiety
  • A piperazine substituent

Antimicrobial Activity

Research has indicated that oxadiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the chlorophenyl group enhances these properties due to its electron-withdrawing effects, which may improve the compound's interaction with microbial targets.

Anticonvulsant Activity

Recent investigations into related compounds have suggested anticonvulsant properties. In models of induced seizures, certain derivatives showed promising results in reducing seizure frequency and severity . This suggests that the compound could be further explored for neurological applications.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the antimicrobial activity of oxadiazole derivatives; found significant inhibition against S. aureus (IC50 = 0.5 µg/mL) .
Study 2Examined the cytotoxic effects on various cancer cell lines; demonstrated an IC50 value of 10 µM against breast cancer cells .
Study 3Assessed anticonvulsant properties in a picrotoxin model; reported a protective index of 9.2 for similar structures .

The biological activity of this compound is likely due to its ability to interact with specific biological targets:

  • Antimicrobial Action : The oxadiazole ring may disrupt microbial cell membranes or inhibit essential enzymes.
  • Cytotoxicity : Potential modulation of apoptotic pathways through interaction with proteins involved in cell survival.
  • Neurological Effects : Possible enhancement of GABAergic transmission or inhibition of excitatory neurotransmitter pathways.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Recent studies have shown that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth .
    • A study focused on synthesizing new oxadiazole derivatives indicated that these compounds showed effective antibacterial and antifungal activities, with some exhibiting MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics .
  • Anticancer Properties
    • The oxadiazole derivatives have also been investigated for their anticancer potential. Compounds similar to the one have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific pathways involved in cell proliferation and survival .
    • Molecular docking studies suggest that these compounds can effectively bind to targets involved in cancer progression, making them suitable candidates for further development as anticancer agents.
  • Antiviral Activity
    • Research has indicated that oxadiazole derivatives possess antiviral properties, particularly against influenza viruses. The mechanism involves disrupting viral replication processes, which could potentially lead to the development of new antiviral drugs .

Molecular Docking Studies

Molecular docking studies provide insights into the interactions between the compound and biological targets. These studies typically utilize software tools to predict how the compound binds to specific proteins or enzymes involved in disease mechanisms.

  • Target Proteins : The molecular docking studies have focused on proteins related to cancer and viral infections. The binding affinities calculated during these studies help identify how effectively the compound might inhibit these targets.
  • Binding Modes : The results from these studies often reveal crucial information about the binding modes of the compound, which can inform further modifications to enhance efficacy and selectivity .

Case Studies

  • Synthesis and Biological Evaluation
    • A recent study synthesized a series of 1,2,4-oxadiazole derivatives and evaluated their biological activities. The compounds were characterized using NMR and mass spectrometry techniques, confirming their structures. The biological assays demonstrated that several derivatives exhibited strong antibacterial activity against E. coli and Candida albicans .
  • Molecular Docking Analysis
    • Another investigation utilized molecular docking to analyze the binding interactions of oxadiazole compounds with viral polymerases. This study highlighted how structural modifications could enhance binding affinity and specificity towards viral targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Compound Name / ID Core Structure Key Substituents Notable Differences Potential Implications Reference
Target Compound Pyridin-2(1H)-one - 4-Cl-phenyl (oxadiazole)
- 4-F-phenyl (piperazine)
N/A Balances lipophilicity (Cl) and electronic effects (F)
1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one Pyridin-2(1H)-one - 4-Me-phenyl (oxadiazole)
- 4-F-phenyl (piperazine)
Methyl instead of Cl on oxadiazole Reduced electron-withdrawing effects; altered metabolic stability
3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one Pyridin-2(1H)-one - 2-Cl-phenyl (oxadiazole)
- 4-F-phenyl (ethyl ketone)
Ortho-Cl substitution on oxadiazole Steric hindrance may reduce target binding efficiency
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one Triazolo-pyrimidine - Triazole-pyrimidine core
- 4-F-phenyl (piperazine)
Different heterocyclic core Altered π-π stacking and solubility

Functional Group Analysis

  • Methyl or propoxy groups in analogues (e.g., ) increase hydrophobicity but may reduce polarity-driven interactions .
  • Piperazine Modifications :

    • The 4-F-phenyl group is conserved in many analogues (e.g., ), suggesting its role in optimizing pharmacokinetics. Compounds with 3-Cl-phenyl () or benzodioxole () substituents exhibit varied steric and electronic profiles.
  • Core Heterocycle :

    • Pyridin-2(1H)-one (target) vs. triazolo-pyrimidine () or pyrido[1,2-a]pyrimidin-4-one (): Core flexibility impacts conformational stability and binding pocket compatibility .

Uniqueness of the Target Compound

The integration of para-substituted halogenated aryl groups on both the oxadiazole and piperazine moieties distinguishes this compound from analogues. This dual halogenation strategy is rare in reported analogues (e.g., ), positioning it as a candidate for structure-activity relationship (SAR) studies in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.